molecular formula C10H18N2O B13458283 2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane

2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B13458283
M. Wt: 182.26 g/mol
InChI Key: CTGBCXOCLNUPLV-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the tetrahydropyran ring can be achieved through a Prins cyclization reaction, which involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrans: Compounds with a similar tetrahydropyran ring structure.

    Spirocyclic Compounds: Molecules with a spirocyclic core, similar to the spiro[3.3]heptane structure.

Uniqueness

2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane is unique due to its combination of a tetrahydropyran ring and a spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2-(oxan-4-yl)-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C10H18N2O/c1-3-13-4-2-9(1)12-7-10(8-12)5-11-6-10/h9,11H,1-8H2

InChI Key

CTGBCXOCLNUPLV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CC3(C2)CNC3

Origin of Product

United States

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